4-Tert-butyl-1,3-thiazol-2-amine

Description

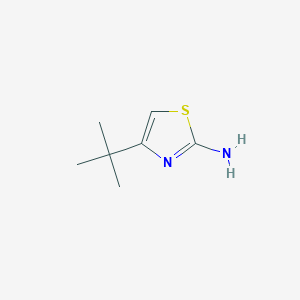

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWZBHVYLVGOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370159 | |

| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74370-93-7 | |

| Record name | 4-tert-Butyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-Tert-butyl-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 4-Tert-butyl-1,3-thiazol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core , a heterocyclic amine of interest in medicinal chemistry and drug discovery. The information herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, excretion (ADME), and overall suitability as a drug candidate. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₇H₁₂N₂S | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 156.25 g/mol [1] | Affects diffusion rates and the ability to cross biological membranes. |

| Melting Point | 98-103 °C[1] | Indicates purity and solid-state stability; relevant for formulation and storage. |

| LogP (Octanol/Water) | 2.0228 (Calculated)[2] | A measure of lipophilicity, which influences solubility, permeability, and plasma protein binding. |

| Aqueous Solubility | Limited (Qualitative)[3] | Crucial for absorption and formulation; low solubility can hinder bioavailability. |

| pKa (Predicted) | ~5.5-6.5 (Amine) | Governs the ionization state at physiological pH, affecting solubility, receptor binding, and membrane transport. |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Influences binding interactions with biological targets and contributes to solubility. |

| Hydrogen Bond Acceptors | 3 | Influences binding interactions with biological targets and contributes to solubility. |

| Rotatable Bonds | 0 | A low number suggests conformational rigidity, which can be favorable for target binding. |

Note: The pKa value is an estimation based on typical values for 2-aminothiazole derivatives and has not been experimentally determined from the search results.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate determination of physicochemical properties. The following sections outline standard protocols for key experiments.

Melting Point Determination (Capillary Method)

This method provides a melting point range, which is indicative of the compound's purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded.

-

Reporting: The result is reported as a temperature range (e.g., 98-103 °C).

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for experimentally determining the octanol-water partition coefficient (LogP).[4]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated by mixing for 24 hours, followed by separation.[5]

-

Sample Dissolution: A known amount of this compound is dissolved in the pre-saturated aqueous phase. The concentration should be below the solubility limit.

-

Partitioning: The aqueous solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.

-

Equilibration: The mixture is agitated (shaken) for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached. The mixture is then allowed to stand until the two phases are clearly separated.

-

Concentration Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

Workflow for LogP Determination

Caption: Workflow for LogP determination using the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[7]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to ensure solubility.[8]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution using a burette.[9]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[7]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine has been protonated.[7]

Biological Context: 2-Aminothiazoles as Kinase Inhibitors

While specific signaling pathway interactions for this compound are not extensively documented, the broader class of 2-aminothiazole derivatives is well-established for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][10] A significant number of these compounds function as kinase inhibitors.[11][12] Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The 2-aminothiazole scaffold serves as a "privileged structure" that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases, such as Src family kinases and Cyclin-Dependent Kinases (CDKs).[13][14] By blocking the ATP binding site, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cell proliferation and survival.

Generalized Kinase Inhibition Pathway

Caption: Generalized pathway showing kinase inhibition by a 2-aminothiazole derivative.

References

- 1. labsolu.ca [labsolu.ca]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 4. acdlabs.com [acdlabs.com]

- 5. agilent.com [agilent.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. enamine.net [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Profile of 4-Tert-butyl-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 4-tert-butyl-1,3-thiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of thiazole-based compounds in drug discovery and development. The information presented includes a summary of available spectral data (NMR, IR, MS), detailed experimental methodologies for spectral acquisition, and a logical workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound. It is important to note that while experimental infrared (IR) data is available, specific experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound were not found in a comprehensive search of publicly available literature. The tables for NMR and MS are therefore presented with expected values or data from closely related analogs for illustrative purposes, and this is clearly indicated.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | CDCl₃ (predicted) | ~6.5 - 7.0 | s | - | Thiazole C5-H |

| ~4.5 - 5.5 | br s | - | -NH₂ | ||

| ~1.3 | s | - | -C(CH₃)₃ | ||

| ¹³C NMR | CDCl₃ (predicted) | ~168 | - | - | Thiazole C2 (C-NH₂) |

| ~155 | - | - | Thiazole C4 (C-tert-butyl) | ||

| ~110 | - | - | Thiazole C5 | ||

| ~35 | - | - | -C (CH₃)₃ | ||

| ~30 | - | - | -C(C H₃)₃ |

Note: Experimental NMR data for this compound was not found. The presented values are predictions based on typical chemical shifts for similar structural motifs.

Table 2: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3163 | - | ν(C-H) | Thiazole C-H stretch |

| 1608 | - | δ(NH₂) | N-H scissoring |

| ~3400-3300 | Medium | ν(N-H) | N-H stretch (asymmetric and symmetric) |

| ~2960 | Strong | ν(C-H) | C-H stretch (tert-butyl) |

| ~1500 | Medium | ν(C=N), ν(C=C) | Thiazole ring stretching |

| ~1365 | Medium | δ(C-H) | C-H bend (tert-butyl) |

Data obtained from a study comparing observed FTIR wavenumbers with theoretical calculations.[1]

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | m/z | Relative Abundance (%) | Fragment Assignment |

| ESI+ (predicted) | 157.08 | - | [M+H]⁺ |

| 142.06 | - | [M-CH₃]⁺ | |

| 100.04 | - | [M-C(CH₃)₃]⁺ |

Note: Experimental mass spectrometry data for this compound was not found. The presented values are predicted based on the molecular weight and common fragmentation patterns of similar compounds.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of the spectral data presented.

Synthesis of this compound

A common synthetic route to 2-aminothiazoles is the Hantzsch thiazole synthesis. For this compound, this would involve the reaction of a thiourea with an α-haloketone.

Materials:

-

1-Bromo-3,3-dimethyl-2-butanone (α-bromopinacolone)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.

-

Add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled pulse sequence is typically used. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample placed directly on the crystal.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Tert-butyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide to understanding and evaluating the solubility and stability of 4-Tert-butyl-1,3-thiazol-2-amine. It is important to note that publicly available, specific quantitative experimental data for this compound is limited. Therefore, this guide focuses on established methodologies and presents illustrative data based on structurally related compounds to aid researchers in their investigations.

Introduction

This compound belongs to the 2-aminothiazole class of heterocyclic compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] Derivatives of 2-aminothiazole have shown promise as inhibitors of various protein kinases, including Src, cyclin-dependent kinase 2 (CDK2), and VEGFR-2, making them attractive candidates for therapeutic development in areas such as oncology and inflammatory diseases.[3][4][5]

The successful development of any new chemical entity into a viable drug candidate is critically dependent on its physicochemical properties, with solubility and stability being paramount. Poor aqueous solubility can lead to low bioavailability and erratic absorption, hindering preclinical and clinical development.[6] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of potentially toxic impurities.

This guide provides a detailed overview of the theoretical considerations and practical experimental protocols for determining the solubility and stability of this compound and related compounds.

Physicochemical Properties and Predicted Solubility

The structure of this compound, with its bulky, hydrophobic tert-butyl group and the polar 2-aminothiazole core, suggests a moderate lipophilicity. Compounds of this nature typically exhibit moderate solubility in organic solvents and limited solubility in aqueous media.[7] The presence of the basic amino group indicates that the aqueous solubility of this compound will be pH-dependent, with increased solubility expected under acidic conditions due to the formation of a more soluble salt.[8][9]

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in various solvents, which a researcher might expect to find. This data is for illustrative purposes only and should be experimentally verified.

| Solvent/Medium | Solubility Type | Predicted Solubility (µg/mL) | Method |

| Phosphate Buffered Saline (pH 7.4) | Kinetic | 15 | Nephelometry |

| Phosphate Buffered Saline (pH 7.4) | Thermodynamic | 10 | Shake-Flask |

| 0.1 M HCl (pH 1) | Thermodynamic | > 200 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | - | > 10,000 | Visual Inspection |

| Ethanol | - | ~5,000 | Visual Inspection |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial. The two most common types of solubility measurements in early drug discovery are kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is a high-throughput method suitable for early screening of large numbers of compounds.

Methodology: Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility is the saturation concentration of a compound in a solvent after an extended period of equilibration. It is considered the "true" solubility and is essential for later stages of drug development.

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The concentration of the saturated solution is the thermodynamic solubility at that specific pH and temperature.

Caption: Thermodynamic Solubility Workflow.

Stability Assessment

Evaluating the chemical stability of a drug candidate is a critical regulatory requirement. Forced degradation studies are performed to identify potential degradation products and to develop and validate stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation involves exposing the drug substance to stress conditions more severe than accelerated stability testing to promote degradation.

Methodology

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Illustrative Stability Data

The following table provides hypothetical results from a forced degradation study on this compound.

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl, 60°C, 24h | 12.5 | 2 | 4.8 min |

| 0.1 M NaOH, 60°C, 24h | 8.2 | 1 | 5.3 min |

| 3% H₂O₂, RT, 24h | 18.7 | 3 | 3.9 min |

| 80°C, 48h (Solid) | < 1.0 | 0 | - |

| Photolytic | 5.5 | 1 | 6.1 min |

Biological Context: 2-Aminothiazoles as Kinase Inhibitors

As previously mentioned, the 2-aminothiazole scaffold is a key component in many kinase inhibitors. Understanding the signaling pathways in which these compounds are active is crucial for drug development. For instance, many 2-aminothiazole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like VEGFR-2, which are critical for angiogenesis (the formation of new blood vessels), a hallmark of cancer.

Caption: Illustrative VEGFR-2 Signaling Pathway Inhibition.

Conclusion

While specific experimental data for this compound is not extensively documented in public literature, this technical guide provides a robust framework for its characterization. By employing the detailed protocols for solubility and stability assessment, researchers can generate the critical data necessary to evaluate its potential as a drug development candidate. The illustrative data and diagrams serve as a practical reference for experimental design and data interpretation. Given the established biological importance of the 2-aminothiazole scaffold, a thorough understanding of the physicochemical properties of new analogues like this compound is an essential step in advancing novel therapeutics.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide on the Initial Synthesis and Characterization of 4-Tert-butyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of 4-tert-butyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic protocol via the Hantzsch thiazole synthesis, along with its complete characterization data.

Synthesis

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide derivative. In this case, 1-bromo-3,3-dimethyl-2-butanone (an α-bromoketone) is reacted with thiourea.

Reaction Scheme:

Caption: Hantzsch synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Hantzsch synthesis procedures for similar 2-aminothiazole derivatives.

Materials:

-

1-bromo-3,3-dimethyl-2-butanone

-

Thiourea

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water, which may result in the precipitation of the hydrobromide salt of the product.

-

Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases. This will precipitate the free amine.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

Dry the product, for example, by air drying on a watch glass or in a desiccator.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following are the expected characterization data.

Physical Properties

| Property | Value |

| Melting Point | 98-103 °C[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

A publication on a related compound, 4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-2-amine, provides insight into the expected proton signals for the core structure. For the unsubstituted title compound, the following signals are anticipated:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.4 | s | 1H | H-5 (thiazole ring) |

| ~4.9 | br s | 2H | -NH₂ |

| ~1.3 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Based on typical chemical shifts for 2-aminothiazole derivatives, the following approximate signals are expected:

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C-2 (C=N) |

| ~160 | C-4 (C-tert-butyl) |

| ~105 | C-5 |

| ~33 | -C (CH₃)₃ |

| ~30 | -C(C H₃)₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

A theoretical study on this compound provides calculated and observed vibrational frequencies. Key absorptions include:

| Wavenumber (cm⁻¹) | Assignment |

| 3445, 3325 | ν(NH₂) asymmetric & symmetric |

| 3163 | ν(C-H) thiazole ring |

| 2960-2870 | ν(C-H) tert-butyl |

| 1608 | δ(NH₂) scissoring |

| 1540 | Thiazole ring stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak corresponding to the compound's molecular weight.

| m/z (relative intensity) | Assignment |

| 156 | [M]⁺ |

| 141 | [M - CH₃]⁺ |

Experimental and Characterization Workflow

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: Experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Theoretical and Computational Studies of 4-Tert-butyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational investigations into 4-Tert-butyl-1,3-thiazol-2-amine (BTA), a heterocyclic compound of interest in medicinal chemistry. This document details the quantum chemical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, used to elucidate the molecular structure, vibrational frequencies, and electronic properties of BTA. Key quantitative data are summarized in structured tables for comparative analysis. Methodologies for computational and spectroscopic analyses are described to facilitate reproducibility. Furthermore, this guide includes visualizations of the computational workflow and molecular structure, rendered using Graphviz, to provide a clear and concise understanding of the theoretical approaches applied to the study of this molecule.

Introduction

Thiazoles are a significant class of heterocyclic compounds containing a sulfur and a nitrogen atom, forming a five-membered ring. They are integral components in many natural and synthetic products, exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties.[1] The substituent groups on the thiazole ring play a crucial role in modulating its biological activity. The incorporation of a tert-butyl group, as in this compound (BTA), can influence the molecule's lipophilicity and steric interactions, which are critical for its pharmacokinetic and pharmacodynamic profiles.

Theoretical and computational chemistry provides powerful tools for understanding the molecular properties of such compounds at an atomic level.[2][3] Techniques like Density Functional Theory (DFT) allow for the accurate prediction of molecular geometries, vibrational spectra, and electronic characteristics, offering insights that are complementary to experimental data.[4] This guide focuses on the computational studies of BTA, providing a detailed analysis of its structural and spectroscopic properties.

Computational and Experimental Methodologies

Computational Protocols

Quantum chemical calculations for this compound have been performed using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods.[1] The B3LYP functional with a 6-311+G basis set was employed for DFT calculations, while the HF calculations also utilized the 6-311+G basis set.[1]

The computational process involves the following key steps:

-

Geometry Optimization: The initial molecular structure of BTA is optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface. This is confirmed by ensuring all calculated vibrational frequencies are positive.[1]

-

Frequency Calculations: Following optimization, vibrational frequencies are calculated. These theoretical frequencies are often scaled to correct for anharmonicity and the approximate nature of the computational methods, allowing for a more accurate comparison with experimental data.[1]

-

Spectroscopic Analysis: The calculated frequencies are used to simulate the infrared (IR) spectrum of the molecule. The potential energy distribution (PED) is analyzed to assign the vibrational modes to specific molecular motions.[1]

Caption: Computational workflow for BTA analysis.

Experimental Protocols

The experimental data for comparison with computational results are typically obtained through Fourier Transform Infrared (FTIR) spectroscopy.

-

FTIR Spectroscopy: The FTIR spectrum of BTA is recorded to identify the characteristic vibrational modes of the molecule. The observed frequencies are then compared with the scaled theoretical frequencies to validate the accuracy of the computational methods.[1]

Molecular Structure and Geometrical Parameters

The optimized molecular structure of this compound reveals the key bond lengths and angles. The calculations show good agreement with reported values for substituted aminothiazoles.[1]

Caption: Atom numbering scheme for BTA.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) - B3LYP/6-311+G | Bond Length (Å) - HF/6-311+G |

| C1=N5 | 1.30 | 1.28 |

| C3=C4 | 1.36 | 1.34 |

| Parameter | Bond Angle (°) - B3LYP/6-311+G | Bond Angle (°) - HF/6-311+G |

| S2-C1-N5 | 114.1 | 114.1 |

| S2-C1-N7 | 120.7 | 121.1 |

| N5-C1-N7 | 125.1 | 124.7 |

| Data sourced from theoretical calculations.[1] |

Vibrational Spectral Analysis

The vibrational spectrum of BTA has been analyzed to understand the characteristic functional group vibrations. The calculated wavenumbers from the B3LYP method show good agreement with the experimental FTIR data, with a regression coefficient of 0.999.[1] The molecule has 60 vibrational modes, which are distributed as 36 in-plane (A') and 24 out-of-plane (A'') vibrations.[1]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of BTA

| Vibrational Mode | Observed FTIR (cm⁻¹) | Calculated (B3LYP/6-311+G) (cm⁻¹) | Potential Energy Distribution (PED) % |

| ν(C-H) | 3163 | 3162 | 99 |

| β(C-H) | 1123 | 1102 | 63 |

| s(NH₂) | 1608 | 1613 | 86 |

| ν: stretching, β: in-plane bending, s: scissoring. Data sourced from theoretical and experimental studies.[1] |

The C-H stretching mode in substituted thiazoles typically appears in the 3190-3050 cm⁻¹ region.[1] For BTA, this is observed at 3163 cm⁻¹ and calculated at 3162 cm⁻¹.[1] The NH₂ scissoring mode, which is significant for amino thiazoles, is observed at 1608 cm⁻¹ and calculated at 1613 cm⁻¹, consistent with the expected range of 1530-1650 cm⁻¹.[1]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.[3] While specific HOMO-LUMO energy values for BTA are not detailed in the provided search results, this analysis is a standard component of DFT studies and provides insights into charge transfer interactions within the molecule.[2][3]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites in a molecule. The MEP surface illustrates the charge distribution and is used to predict how a molecule will interact with other species. This analysis is fundamental in understanding the reactivity and potential binding interactions of BTA with biological targets.[3]

Potential Applications in Drug Development

Thiazole derivatives are known for a wide array of biological activities, making them attractive scaffolds in drug discovery.[5] The computational analysis of BTA provides a foundation for understanding its potential as a therapeutic agent. For instance, molecular docking studies, a common computational technique, can be employed to predict the binding affinity and interaction modes of BTA with specific protein targets, such as enzymes or receptors implicated in disease.[6][7] The structural and electronic data derived from DFT calculations are essential for parameterizing the molecule for such docking simulations.

Conclusion

The theoretical and computational studies of this compound, primarily through DFT and HF methods, have provided significant insights into its molecular structure, vibrational spectra, and electronic properties. The strong correlation between the calculated and experimental data validates the computational models used. This in-depth understanding at the molecular level is invaluable for the rational design and development of novel thiazole-based therapeutic agents. The detailed methodologies and tabulated data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and computational drug design.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Optoelectronic and DFT Studies of 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl): A Quantum Computational Approach [passer.garmian.edu.krd]

- 3. irjweb.com [irjweb.com]

- 4. ajol.info [ajol.info]

- 5. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 7. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Amino-4-Substituted Thiazole Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Recognized as a "privileged structure," it forms the core of numerous biologically active compounds, including several clinically approved drugs.[3][4] Its derivatives have demonstrated a wide array of pharmacological activities, most notably in the realm of oncology. This technical guide provides a comprehensive overview of 2-amino-4-substituted thiazoles, focusing on their synthesis, anticancer properties, mechanisms of action, and the experimental protocols essential for their evaluation.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most classical and widely employed method for the synthesis of 2-amino-4-substituted thiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[5][6][7] The versatility of this method allows for the introduction of a wide variety of substituents at the 4-position of the thiazole ring, making it a cornerstone of combinatorial libraries for drug screening.

General Synthetic Workflow

The Hantzsch synthesis follows a straightforward workflow, from the initial reaction setup to the isolation and purification of the final product. The process is adaptable, with modern variations such as microwave-assisted synthesis offering accelerated reaction times and often improved yields.[5]

Anticancer Activity of 2-Amino-4-Substituted Thiazoles

A substantial body of research highlights the potent cytotoxic effects of 2-amino-4-substituted thiazole derivatives against a broad spectrum of human cancer cell lines.[1][3] The antiproliferative activity, typically quantified by the half-maximal inhibitory concentration (IC50), varies significantly based on the nature and position of the substituents on the thiazole ring and the exocyclic amino group.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of selected 2-amino-4-substituted thiazole derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Amino-4-Substituted Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |

| TH-39 | K562 (Leukemia) | 0.78 µM |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) | K563 (Leukemia) | 16.3 µM |

| 4c (a 2-(4-hydroxybenzylidene) derivative) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM |

| 4c (a 2-(4-hydroxybenzylidene) derivative) | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM |

| 4b (a bromide substituted derivative) | MCF-7 (Breast Cancer) | 31.5 ± 1.91 μM |

| 4b (a bromide substituted derivative) | HepG2 (Liver Cancer) | 51.7 ± 3.13 μM |

| 3b (a carbazole based derivative) | HT29 (Colon Cancer) | 7.8 µM |

| 3i (a carbazole based derivative) | A549 (Lung Cancer) | 8.5 µM |

| 3h (a carbazole based derivative) | A549 (Lung Cancer) | 9.7 µM |

Data compiled from multiple sources.[1][2][3][8]

Table 2: Antitubercular Activity of 2-Amino-4-Aryl Thiazoles

| Compound | Minimum Inhibitory Concentration (MIC) against M. Tuberculosis H37Rv |

| 2-amino-4-(4-chlorophenyl) thiazole | 12.5 µg/mL |

| 2-amino-4-(4-bromophenyl) thiazole | 12.5 µg/mL |

| 2-amino-4-(4-nitrophenyl) thiazole | 25 µg/mL |

| 2-amino-4-(2,4-dichlorophenyl) thiazole | 25 µg/mL |

| 2-amino-4-phenyl thiazole | 50 µg/mL |

Data extracted from a study on antitubercular activity.[9]

Mechanisms of Anticancer Action

The anticancer effects of 2-amino-4-substituted thiazoles are mediated through various cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3]

Induction of Apoptosis

Many 2-aminothiazole derivatives have been shown to trigger apoptosis in cancer cells.[3] A key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[3][10] Certain derivatives can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which execute the apoptotic program.[3]

Cell Cycle Arrest

In addition to apoptosis induction, these compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M.[1][3] This prevents the cells from progressing through the division cycle, ultimately leading to a halt in tumor growth.

Experimental Protocols

The synthesis and biological evaluation of 2-amino-4-substituted thiazoles require standardized and reproducible experimental protocols.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the Hantzsch synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[5]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

Round-bottom flask

-

Magnetic stir plate with heating

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[5]

-

Add methanol (5 mL) and a magnetic stir bar.[5]

-

Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[5]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[5]

-

Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and mix thoroughly. A precipitate should form.[5]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[5]

-

Wash the filter cake with cold deionized water.[5]

-

Allow the solid to air dry completely.

-

Determine the mass and calculate the percent yield.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][4]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

2-Amino-4-substituted thiazole derivatives (test compounds)

-

Positive control (e.g., Doxorubicin)

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).[4]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.[3]

-

Formazan Solubilization: Viable cells will metabolize the MTT into a purple formazan product. Add a solubilization solution to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

Conclusion

2-Amino-4-substituted thiazoles represent a highly versatile and promising class of compounds in the pursuit of novel therapeutics, particularly in oncology. Their straightforward synthesis, coupled with their potent and multifaceted biological activities, makes them an attractive scaffold for further investigation and development. The experimental protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to systematically synthesize, evaluate, and optimize new derivatives with enhanced therapeutic potential.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pharmacological Potential of Tert-Butyl Substituted Thiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a multitude of clinically approved drugs. The incorporation of a tert-butyl group onto the thiazole scaffold has emerged as a promising strategy in drug design, often enhancing lipophilicity, metabolic stability, and target-specific interactions. This technical guide provides an in-depth exploration of the pharmacological activities of tert-butyl substituted thiazoles, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this area.

Anticancer Activity

Tert-butyl substituted thiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various tert-butyl substituted thiazole derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| Compound 1 | HeLa (Cervical) | 1.6 ± 0.8 | Not specified | [1] |

| Compound 2 | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin polymerization inhibitor | |

| A549 (Lung) | 0.97 ± 0.13 | |||

| Compound 3 | C6 (Glioma) | 3.83 ± 0.76 | Akt inhibitor, Induces apoptosis | |

| A549 (Lung) | 12.0 ± 1.73 | |||

| Compound 4 | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | PI3Kα inhibitor | |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 (Colon) | 0.62 | Topoisomerase I inhibitor | |

| MCF-7 (Breast) | 0.78 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Tert-butyl substituted thiazole compounds

-

Cancer cell lines (e.g., MCF-7, A549)

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the tert-butyl substituted thiazole compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[2]

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Some tert-butyl substituted thiazoles have been shown to inhibit this pathway.

References

Methodological & Application

Synthesis Protocol for 4-Tert-butyl-1,3-thiazol-2-amine

Application Note

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, which are significant scaffolds in medicinal chemistry due to their wide range of biological activities. This protocol details the synthesis of 4-tert-butyl-1,3-thiazol-2-amine, a valuable building block for drug discovery and development. The procedure involves the cyclocondensation of 1-bromo-3,3-dimethyl-2-butanone with thiourea. This method is reliable and generally proceeds in high yield. The following protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development.

Synthesis Scheme

The synthesis of this compound is achieved through the Hantzsch thiazole synthesis. The reaction involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 1-bromo-3,3-dimethyl-2-butanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Reaction:

1-bromo-3,3-dimethyl-2-butanone + Thiourea → this compound hydrobromide → this compound

Experimental Protocol

Materials and Equipment

-

1-bromo-3,3-dimethyl-2-butanone (α-bromopinacolone)

-

Thiourea

-

Ethanol (absolute)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Beakers and other standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.61 g, 0.1 mol) in 100 mL of absolute ethanol. Stir the mixture until the thiourea is completely dissolved.

-

Addition of α-haloketone: To the stirred solution, add 1-bromo-3,3-dimethyl-2-butanone (17.91 g, 0.1 mol) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The product, this compound hydrobromide, may precipitate out of the solution. If so, collect the precipitate by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation. Wash the collected solid with a small amount of cold ethanol.

-

Neutralization: Suspend the crude hydrobromide salt in 100 mL of deionized water. While stirring, slowly add a saturated solution of sodium bicarbonate until the mixture is basic (pH ~8-9), which will neutralize the hydrobromide salt and precipitate the free amine.

-

Product Isolation and Purification: Collect the precipitated this compound by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product in a desiccator over a suitable drying agent or in a vacuum oven at low heat.

-

Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

Data Presentation

| Parameter | Reagent/Product | Value |

| Starting Material | 1-bromo-3,3-dimethyl-2-butanone | M.W. 179.06 g/mol |

| Starting Material | Thiourea | M.W. 76.12 g/mol |

| Product | This compound | M.W. 156.25 g/mol |

| Yield | Typically >90% | |

| Appearance | White to off-white solid | |

| Melting Point | 138-140 °C |

Spectroscopic Data:

| Spectrum | Key Peaks |

| ¹H NMR | (CDCl₃, 400 MHz): δ 6.15 (s, 1H, thiazole-H), 4.85 (br s, 2H, NH₂), 1.25 (s, 9H, t-butyl-H) ppm. |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 168.0 (C-NH₂), 160.5 (t-butyl-C), 101.0 (thiazole-CH), 34.0 (t-butyl-C), 30.0 (CH₃) ppm. |

| FTIR | ν (cm⁻¹): 3420-3200 (N-H stretch), 2960 (C-H stretch), 1620 (N-H bend), 1530 (C=N stretch) |

Workflow Diagram

Caption: Hantzsch synthesis workflow for this compound.

Application Notes and Protocols for Antimicrobial Assay of 4-Tert-butyl-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry.[1][2][3][4] The thiazole ring is a core structure in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[3][5][6] Specifically, 2-aminothiazole derivatives have been the focus of extensive research due to their potent and diverse pharmacological effects.[6][7] The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[1][3] Thiazole derivatives have shown promise, with some acting on various microbial targets, including enzymes essential for bacterial fatty acid synthesis, such as β-ketoacyl-acyl carrier protein synthase III (FabH), or interfering with crucial processes like cell division by affecting proteins like FtsZ.[1][2][5]

This document provides detailed protocols for evaluating the antimicrobial activity of 4-Tert-butyl-1,3-thiazol-2-amine. The methodologies described include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the disk diffusion assay for a qualitative assessment of antimicrobial activity, and the time-kill kinetics assay to differentiate between bactericidal and bacteriostatic effects.

Data Presentation: Antimicrobial Susceptibility

The following table is a template for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of common pathogenic microorganisms. Researchers should populate this table with their experimentally determined data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Strain ID | Compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) | Control Antibiotic |

| Gram-Positive Bacteria | ||||

| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||

| Enterococcus faecalis | ATCC 29212 | Ampicillin | ||

| Bacillus subtilis | ATCC 6633 | Ciprofloxacin | ||

| Gram-Negative Bacteria | ||||

| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||

| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin | ||

| Klebsiella pneumoniae | ATCC 700603 | Ciprofloxacin | ||

| Fungi | ||||

| Candida albicans | ATCC 90028 | Fluconazole | ||

| Aspergillus niger | ATCC 16404 | Amphotericin B |

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

-

Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and reservoirs

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth (CAMHB or RPMI) directly in the 96-well plate to achieve a range of test concentrations.[8]

-

Inoculum Preparation: Culture the test microorganisms overnight. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

Plate Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared inoculum.

-

Controls:

-

Incubation: Incubate the plates at 35-37°C. Bacterial plates are typically incubated for 18-24 hours, while fungal plates may require 24-48 hours.[9]

-

Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[8] This can be assessed visually or by using a microplate reader.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[10] It relies on the diffusion of the antimicrobial from an impregnated disk into the agar, resulting in a zone of growth inhibition.[10][11]

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculums standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Positive control antibiotic disks

-

Incubator

Procedure:

-

Disk Preparation: Aseptically apply a known amount of a stock solution of this compound onto sterile filter paper disks and allow them to dry completely.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[12]

-

Disk Placement: Using sterile forceps, place the prepared compound disks and control antibiotic disks onto the surface of the inoculated agar plate.[10][13] Ensure firm contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[13]

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. A larger zone diameter indicates greater sensitivity of the microorganism to the compound.[14]

Protocol 3: Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[15][16]

Materials:

-

This compound

-

Standardized mid-log phase bacterial culture

-

Appropriate broth medium (e.g., CAMHB)

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates (e.g., Tryptic Soy Agar)

-

Colony counter

Procedure:

-

Assay Setup: Prepare culture tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the compound.[17]

-

Inoculation: Inoculate each tube with the mid-log phase bacterial culture to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[15]

-

Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto agar plates.[15]

-

Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of viable colonies (CFU/mL) on plates that contain between 30 and 300 colonies.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL, while a bacteriostatic agent maintains the initial CFU/mL count.[15][16]

Visualizations

Caption: Experimental workflow for antimicrobial susceptibility testing.

Caption: Conceptual mechanism of action for thiazole-based antimicrobials.

References

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. emerypharma.com [emerypharma.com]

- 17. actascientific.com [actascientific.com]

Application Notes and Protocols for the Evaluation of 4-Tert-butyl-1,3-thiazol-2-amine Derivatives in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 4-tert-butyl-1,3-thiazol-2-amine derivatives in the context of cancer cell line research. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in various clinically approved drugs.[1][2][3][4] The introduction of a tert-butyl group at the 4-position of the thiazole ring has been explored as a strategy to enhance the anticancer potential of this class of compounds.[2][5]

This document outlines the methodologies for assessing the cytotoxic and anti-proliferative effects of these compounds, elucidating their mechanism of action, and exploring their impact on key cellular signaling pathways.

Data Presentation: Antiproliferative Activity

The in vitro cytotoxic activity of novel compounds is a critical initial step in the drug discovery process. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation. The following table summarizes the in vitro cytotoxic activity of a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which are derivatives of the core structure this compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [2] |

| Compound 27 | A549 (Lung Cancer) | Strong Antiproliferative Activity | [2] |

| Compound 27 | MCF-7 (Breast Cancer) | Moderate Activity | [2] |

Note: "Strong Antiproliferative Activity" indicates significant inhibition of cell growth, though a specific IC50 value was not provided in the cited literature for this cell line.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for the in vitro evaluation of this compound derivatives.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

96-well cell culture plates

-

This compound derivative compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).[5]

-

2. Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the test compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest.

-

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) Staining Solution

-

Flow cytometer

-

-

Protocol for Apoptosis Analysis:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

-

-

Protocol for Cell Cycle Analysis:

-

Seed and treat cells as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6]

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

2-Aminothiazole derivatives have been reported to modulate various signaling pathways implicated in cancer. The following diagrams illustrate two key pathways that are often dysregulated in cancer and are potential targets for this class of compounds.

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: Potential modulation of the MAPK/ERK signaling cascade.

Experimental Workflow

The following diagram outlines a typical workflow for the initial in vitro evaluation of this compound derivatives.

Caption: A typical workflow for evaluating 2-amino-4-t-butylthiazole derivatives.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Kinase Inhibition Assays Using 4-Tert-butyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-1,3-thiazol-2-amine is a synthetic organic compound featuring a 2-aminothiazole core, a scaffold known for its prevalence in molecules exhibiting a wide range of biological activities. The 2-aminothiazole motif is a recognized kinase inhibitor template, and derivatives have been developed as potent inhibitors of various protein kinases, playing crucial roles in drug discovery, particularly in oncology.[1][2] While the specific kinase targets of this compound are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential as a modulator of kinase activity.

These application notes provide a generalized protocol for evaluating the inhibitory potential of this compound against a representative protein kinase using a luminescence-based in vitro kinase assay. The methodologies described herein are adaptable for screening against a panel of kinases to determine the compound's selectivity profile.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the parent compound, 4-(tert-Butyl)-1,3-thiazol-2-amine, is presented in Table 1. These properties are important for handling, storage, and preparation of the compound for biological assays.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂S | [3] |

| Molecular Weight | 156.25 g/mol | [3] |

| Appearance | Solid | [3] |

| Solubility | Expected to have moderate solubility in organic solvents like DMSO and limited solubility in water. | [4] |

| Storage | Store at 2-8°C. | [5] |

Kinase Inhibition Assay Principle

The protocol described below is based on the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is carried out, and then a stop solution containing an ADP-consuming enzyme is added. In the second step, a detection reagent is added to simultaneously stop the ADP-to-ATP conversion and initiate a luciferase-based reaction that generates a luminescent signal proportional to the initial ADP concentration. A decrease in luminescence in the presence of the test compound indicates inhibition of the kinase.

Experimental Protocols

Materials and Reagents

-

This compound (test compound)

-

Recombinant human kinase (e.g., a member of the Src family)

-

Specific peptide substrate for the chosen kinase

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Dimethyl sulfoxide (DMSO)

-

Positive control inhibitor (e.g., Dasatinib for Src family kinases)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Experimental Workflow Diagram

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Procedure

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 nM).

-

-

Assay Setup:

-

In a 96-well plate, add the kinase, peptide substrate, and assay buffer to each well.

-